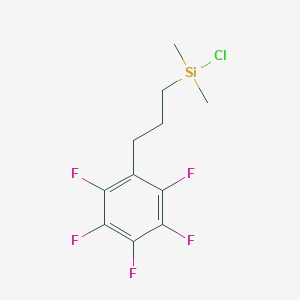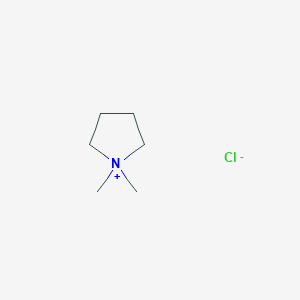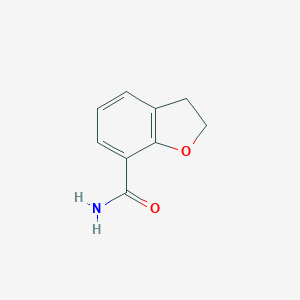
2,3-Dihydrobenzofuran-7-carboxamide
Descripción general
Descripción
2,3-Dihydrobenzofuran-7-carboxamide, also known as DHBF, is a chemical compound with a molecular formula of C10H11NO2. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DHBF is a derivative of the naturally occurring compound, serotonin, and has been found to have potential applications in the treatment of various neurological disorders.
Mecanismo De Acción
2,3-Dihydrobenzofuran-7-carboxamide is believed to exert its therapeutic effects through its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been found to have a high affinity for these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,3-Dihydrobenzofuran-7-carboxamide has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, as well as the inhibition of certain enzymes involved in the breakdown of neurotransmitters. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydrobenzofuran-7-carboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using 2,3-Dihydrobenzofuran-7-carboxamide in lab experiments is its synthetic nature, which may limit its applicability in certain contexts.
Direcciones Futuras
There are numerous potential future directions for the use of 2,3-Dihydrobenzofuran-7-carboxamide in scientific research. One potential direction is the development of more efficient synthesis methods that may enable the production of larger quantities of the compound. Another potential direction is the exploration of its potential therapeutic properties in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research may be needed to fully understand the mechanisms underlying its therapeutic effects, which may enable the development of more targeted treatments.
Aplicaciones Científicas De Investigación
2,3-Dihydrobenzofuran-7-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have a range of applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
134401-97-1 |
|---|---|
Nombre del producto |
2,3-Dihydrobenzofuran-7-carboxamide |
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,10,11) |
Clave InChI |
WJVVPYVGCDWJKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=CC=C2C(=O)N |
SMILES canónico |
C1COC2=C1C=CC=C2C(=O)N |
Sinónimos |
7-Benzofurancarboxamide,2,3-dihydro-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



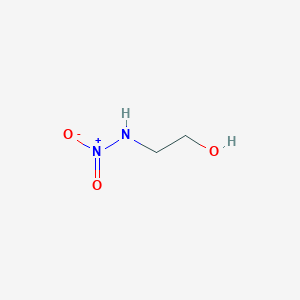
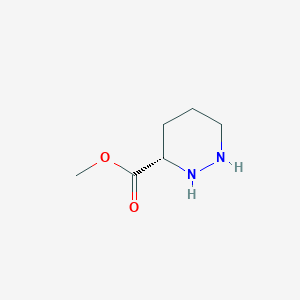
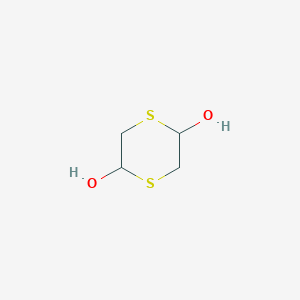



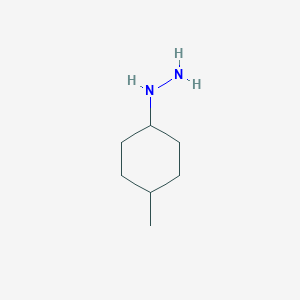
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
